molecular formula C8H8N4S B2524951 2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine CAS No. 1864112-37-7

2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine

Cat. No.: B2524951
CAS No.: 1864112-37-7
M. Wt: 192.24
InChI Key: MOGVQJGRYKIGKP-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-imidazol-2-yl)thio)pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, known for its biological activity, combined with the pyrazine ring, which is often used in pharmaceuticals, makes this compound particularly noteworthy.

Scientific Research Applications

2-((1-Methyl-1H-imidazol-2-yl)thio)pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine typically involves the reaction of 2-chloropyrazine with 2-mercapto-1-methylimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-((1-Methyl-1H-imidazol-2-yl)thio)pyrazine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    2-Mercapto-1-methylimidazole: Shares the imidazole ring but lacks the pyrazine moiety.

    2-Chloropyrazine: Contains the pyrazine ring but lacks the imidazole moiety.

    2-((1H-imidazol-2-yl)thio)pyrazine: Similar structure but without the methyl group on the imidazole ring.

Uniqueness: 2-((1-Methyl-1H-imidazol-2-yl)thio)pyrazine is unique due to the combination of the imidazole and pyrazine rings, which imparts distinct chemical and biological properties. The presence of the methyl group on the imidazole ring further enhances its lipophilicity and potential biological activity.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-12-5-4-11-8(12)13-7-6-9-2-3-10-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGVQJGRYKIGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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